molecular formula C7H2Cl3F3O B1404605 1,3,5-Trifluoro-2-(trichloromethoxy)benzene CAS No. 1404194-57-5

1,3,5-Trifluoro-2-(trichloromethoxy)benzene

Cat. No.: B1404605
CAS No.: 1404194-57-5
M. Wt: 265.4 g/mol
InChI Key: AADUTWYYFAPYGW-UHFFFAOYSA-N
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Description

1,3,5-Trifluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three fluorine atoms at the 1, 3, and 5 positions and a trichloromethoxy group (-O-CCl₃) at the 2 position. This unique combination of electron-withdrawing groups (fluorine and trichloromethoxy) confers distinct physicochemical properties, such as high thermal stability, low polarizability, and resistance to nucleophilic substitution. The compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging its halogen-rich structure for targeted reactivity .

Properties

IUPAC Name

1,3,5-trifluoro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3O/c8-7(9,10)14-6-4(12)1-3(11)2-5(6)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADUTWYYFAPYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(Cl)(Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trifluoro-2-(trichloromethoxy)benzene typically involves the introduction of fluorine and trichloromethoxy groups onto a benzene ring. One common method involves the reaction of 1,3,5-trifluorobenzene with trichloromethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trifluoro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: The trichloromethoxy group can be involved in oxidation-reduction reactions, leading to the formation of different products.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the trichloromethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the trichloromethoxy group.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Hydrolysis: Formation of phenols or other hydrolyzed products.

Scientific Research Applications

1,3,5-Trifluoro-2-(trichloromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Trifluoro-2-(trichloromethoxy)benzene involves its interaction with various molecular targets. The electron-withdrawing fluorine atoms and the trichloromethoxy group influence the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 1,3,5-Trifluoro-2-(trichloromethoxy)benzene with analogous halogenated benzene derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Electronic Effects
This compound 1,3,5-F; 2-O-CCl₃ 297.42 Strong electron-withdrawing (-O-CCl₃, -F)
1,3,5-Trichlorobenzene 1,3,5-Cl 181.45 Moderate electron-withdrawing (-Cl)
1,2,4,5-Tetrachloro-3-methoxybenzene 1,2,4,5-Cl; 3-OCH₃ 245.90 Electron-donating (-OCH₃) vs. -Cl
1-Chloro-2,4,5-trifluoro-3-trifluoromethyl-benzene 2,4,5-F; 1-Cl; 3-CF₃ 252.52 Extreme electron-withdrawing (-CF₃, -F, -Cl)

Key Observations :

  • The trichloromethoxy group (-O-CCl₃) in the target compound introduces steric bulk and stronger electron withdrawal compared to methoxy (-OCH₃) or simple chloro groups.
  • Fluorine’s high electronegativity enhances the compound’s stability against oxidation but reduces solubility in polar solvents compared to chlorinated analogs .

Reactivity Comparison :

  • Fluorinated compounds generally exhibit slower reaction kinetics in electrophilic substitution due to fluorine’s deactivating effects. In contrast, chlorinated derivatives (e.g., 1,3,5-trichlorobenzene) are more reactive in Ullmann or Suzuki couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trifluoro-2-(trichloromethoxy)benzene
Reactant of Route 2
1,3,5-Trifluoro-2-(trichloromethoxy)benzene

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